CAY10677

Description

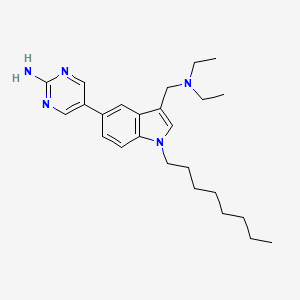

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[3-(diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5/c1-4-7-8-9-10-11-14-30-19-22(18-29(5-2)6-3)23-15-20(12-13-24(23)30)21-16-27-25(26)28-17-21/h12-13,15-17,19H,4-11,14,18H2,1-3H3,(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAUEDVXIIXVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CN=C(N=C3)N)CN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Cay10677 Action

Elucidation of CAY10677 as a Selective Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitor

This compound is a potent and selective inhibitor of the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT). caymanchem.com It was developed as an analog of the earlier ICMT inhibitor, cysmethynil (B1669675), with improved solubility and cell permeability. caymanchem.com The post-translational modification of proteins by prenylation is a three-step process crucial for the function of many proteins involved in cell growth and cancer development. caymanchem.com ICMT catalyzes the final step in this process: the methylation of the C-terminal prenylcysteine residue. caymanchem.comcaymanchem.com

The inhibitory activity of this compound against ICMT has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 0.86 μM in an assay using recombinant ICMT expressed in Sf9 cells. medchemexpress.com This inhibition is specific to ICMT, as related enzymes in the prenylation pathway, such as farnesyltransferase and geranylgeranyltransferase type I, are not significantly affected by its precursor, cysmethynil, at concentrations up to 50 µM. caymanchem.com The development of this compound represents a significant advancement in creating drug-like inhibitors of ICMT for research and potential therapeutic applications. nih.gov

Table 1: Inhibitory and Antiproliferative Activity of this compound

| Parameter | Cell Line/Enzyme | Value (IC50) | Reference |

|---|---|---|---|

| ICMT Inhibition | Recombinant ICMT (Sf9 cells) | 0.86 μM | medchemexpress.com |

| Antiproliferative Activity | MDA-MB-231 (Human Breast Cancer) | 2.63 μM | caymanchem.com |

| Antiproliferative Activity | PC-3 (Human Prostate Cancer) | 2.55 μM | caymanchem.com |

| Antiproliferative Activity | MIAPaCa-2 (Human Pancreatic Cancer) | 1.6 μM | medchemexpress.com |

Impact on Post-Translational Modification of CaaX Proteins

Many key regulatory proteins, including the Ras superfamily of small GTPases, terminate with a "CaaX" motif, where 'C' is a cysteine, 'a' is an aliphatic amino acid, and 'X' can be one of several amino acids. caymanchem.com The proper functioning of these proteins is contingent on a series of post-translational modifications initiated by the attachment of an isoprenoid lipid (prenylation) to the cysteine residue. caymanchem.com Following prenylation, the -aaX tripeptide is proteolytically cleaved, and the newly exposed carboxyl group of the S-prenylated cysteine is methylated by ICMT. caymanchem.com

By inhibiting ICMT, this compound directly blocks this final methylation step. caymanchem.com This disruption of the canonical CaaX processing pathway leads to an accumulation of unmethylated, prenylated proteins. The absence of this carboxyl methylation can have profound effects on the subcellular localization and function of these proteins. caymanchem.com For instance, the negative charge of the unmethylated carboxyl group can alter the protein's interaction with cellular membranes, which are critical for their signaling activity. caymanchem.com

Modulation of Ras GTPase Activity and Membrane Localization

The Ras family of small GTPases (including K-Ras, H-Ras, and N-Ras) are critical signaling hubs that cycle between an active, GTP-bound state and an inactive, GDP-bound state. biorxiv.org Their activity is intrinsically linked to their localization at the inner leaflet of the plasma membrane, which is facilitated by post-translational modifications, including prenylation and carboxyl methylation. caymanchem.com

Inhibition of ICMT by compounds like cysmethynil, the precursor to this compound, has been shown to cause the mislocalization of Ras proteins from the plasma membrane. caymanchem.comnih.gov This mislocalization effectively reduces the pool of active Ras available to engage with downstream effectors, thereby diminishing its signaling output. caymanchem.com While direct studies on this compound's effect on Ras GTPase activity are not detailed in the provided results, the inhibition of ICMT is a well-established strategy to indirectly suppress Ras function by preventing its proper membrane association. medchemexpress.cn

Downstream Signaling Pathway Perturbations Induced by this compound

The Ras GTPases are upstream activators of several critical signaling cascades that regulate cell proliferation, survival, and differentiation. plos.org By modulating Ras localization and function, this compound is expected to perturb these downstream pathways.

Effects on MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Raf-MEK-ERK cascade, is a primary downstream effector of Ras. mdpi.com Activation of this pathway is a key driver of cell proliferation. medchemexpress.com While direct experimental data on the effect of this compound on MAPK signaling is not available in the provided search results, inhibition of ICMT by its precursor, cysmethynil, has been shown to impair signaling through Ras pathways. caymanchem.com It is therefore highly probable that this compound, by causing Ras mislocalization, would lead to a reduction in the activation of the MAPK/ERK pathway. Some ICMT inhibitors have been noted to inhibit Erk phosphorylation. nih.gov

Influence on PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another crucial signaling network regulated by Ras that controls cell growth, survival, and metabolism. Dysregulation of this pathway is a common feature in cancer. Research on cysmethynil has demonstrated that its treatment of PC3 prostate cancer cells leads to decreased mTOR signaling. caymanchem.com Furthermore, partial loss of ICMT has been linked to the dysregulated activation of the AKT-mTOR pathway. medchemexpress.cn Given that this compound is a more potent analog of cysmethynil, it is expected to have a similar, if not more pronounced, inhibitory effect on the PI3K/Akt/mTOR pathway. caymanchem.com

Regulation of Other Associated Cellular Signaling Cascades

The inhibition of ICMT and the subsequent disruption of Ras and other CaaX protein functions can have broader implications for cellular signaling. For example, ICMT depletion has been shown to enhance Wnt signaling. medchemexpress.cn Additionally, the process of autophagy, a cellular degradation and recycling mechanism, can be induced by ICMT inhibition. Treatment of prostate cancer cells with cysmethynil has been shown to induce autophagic cell death. caymanchem.com These findings suggest that the effects of this compound may extend beyond the canonical Ras-driven pathways and influence other interconnected cellular processes.

Compound List

Table 2: Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| Cysmethynil | |

| Farnesyltransferase | |

| Geranylgeranyltransferase type I | |

| K-Ras | |

| H-Ras | |

| N-Ras | |

| Raf | |

| MEK | |

| ERK | |

| PI3K | |

| Akt | |

| mTOR |

Structure Activity Relationship Sar Studies and Analog Development for Cay10677

Chemical Optimization Strategies: CAY10677 as an Analog of Cysmethynil (B1669675)

This compound, also known as Icmt Inhibitor 15, was developed as a structural analog of cysmethynil with the primary goals of enhancing solubility and cell permeability. caymanchem.comcaymanchem.comszabo-scandic.com The parent compound, cysmethynil, while a specific Icmt inhibitor, possesses characteristics that limit its potential for clinical development, including low aqueous solubility and high lipophilicity. nih.govresearchgate.net These properties can lead to poor pharmacokinetic profiles. researchgate.netacs.org

The chemical optimization strategy leading to this compound involved a systematic modification of the cysmethynil indole (B1671886) core. nih.govresearchgate.net Researchers aimed to improve its "drug-likeness" while maintaining or improving its inhibitory action against Icmt. nih.gov This led to the synthesis of functionalized indoleamines, including this compound, which features an aminopyrimidine ring at position 5 and a diethylaminomethyl group at position 3 of the indole scaffold. caymanchem.comgoogle.com These changes were designed to introduce a weakly basic and polar character, contributing to improved solubility and potency. researchgate.netgoogle.com

The success of this strategy is evident in the enhanced biological activity of this compound compared to its predecessor. While this compound inhibits Icmt with a half-maximal inhibitory concentration (IC₅₀) of 0.86 μM, it demonstrates a nearly tenfold increase in antiproliferative potency against human breast and prostate cancer cell lines. caymanchem.combertin-bioreagent.comszabo-scandic.com

Table 1: Comparative Activity of Cysmethynil and this compound

| Compound | Icmt Inhibition IC₅₀ (μM) | Antiproliferative IC₅₀ (μM) in MDA-MB-231 Cells | Antiproliferative IC₅₀ (μM) in PC3 Cells |

|---|---|---|---|

| Cysmethynil | <2.4 pnas.orgmedchemexpress.com | 27.4 caymanchem.com | 25.2 caymanchem.com |

| This compound | 0.86 caymanchem.com | 2.63 caymanchem.com | 2.55 caymanchem.com |

Structural Features Governing ICMT Inhibitory Potency

Structure-activity relationship (SAR) studies on the indole scaffold of cysmethynil and its analogs have provided critical insights into the molecular features that dictate Icmt inhibitory activity. researchgate.netresearchgate.net Modifications have been explored at positions 1, 3, and 5 of the indole ring to enhance potency and drug-like properties. nih.gov

Key structural modifications that influence ICMT inhibitory potency include:

Modification at Position 3: The replacement of the acetamide (B32628) side chain of cysmethynil with tertiary amino groups was a crucial modification. researchgate.netacs.org This change, seen in this compound which possesses a diethylaminomethyl group, was found to produce analogs with improved Icmt inhibition and cell growth inhibition activities. nih.govcaymanchem.com

Modification at Position 5: The nature of the substituent at this position significantly impacts activity. In cysmethynil, this position is occupied by a 3-methylphenyl (m-tolyl) group. caymanchem.com In this compound, this is replaced by a 2-amino-5-pyrimidinyl ring. caymanchem.combertin-bioreagent.com SAR studies indicate that the presence of the weakly basic and polar aminopyrimidine ring is a major contributor to the final compound's potency and favorable characteristics. researchgate.netgoogle.com Replacing this aminopyrimidine ring with other groups, such as a 2-fluoro-4-pyridyl ring, maintained near submicromolar IC₅₀ for Icmt inhibition but resulted in less impressive antiproliferative activity. google.com

Modification at Position 1: The long n-octyl chain at the indole nitrogen contributes to the high lipophilicity of cysmethynil. researchgate.netcaymanchem.com While this compound retains this n-octyl chain, other studies have shown that replacing it with groups like an isoprenyl chain can also yield potent analogs with lower lipophilicity. researchgate.netcaymanchem.comacs.org

These studies collectively show that while various substituents at position 5 can result in Icmt inhibitory properties within a relatively narrow range (0.8-5.4 μM), the combination of modifications at positions 3 and 5, as seen in this compound, leads to a significant improvement in cell-based antiproliferative activity compared to cysmethynil. google.com

Table 2: Impact of Key Structural Modifications on Icmt Inhibition

| Indole Ring Position | Modification | Impact on ICMT Inhibitory Potency | Reference Compound |

|---|---|---|---|

| Position 3 | Replacement of acetamide with a tertiary amino group | Maintains or improves potency | Cysmethynil |

| Position 5 | Replacement of m-tolyl with an aminopyrimidine ring | Contributes significantly to potency and drug-like properties | Cysmethynil |

| Position 1 | Replacement of n-octyl with an isoprenyl group | Can yield potent analogs with lower lipophilicity | Cysmethynil |

Correlation between Molecular Modifications and Biological Activity in Preclinical Models

The translation of enhanced enzymatic inhibition to superior biological activity in preclinical models is a critical goal of analog development. For this compound and related compounds, molecular modifications have shown a strong correlation with improved antiproliferative effects in cancer cell lines and in vivo efficacy. nih.govnih.gov

The structural changes in this compound—specifically the introduction of the diethylaminomethyl group at position 3 and the aminopyrimidine ring at position 5—confer significantly greater antiproliferative activity than cysmethynil. researchgate.netcaymanchem.com As shown in Table 1, this compound is approximately 10 times more potent in inhibiting the growth of MDA-MB-231 breast cancer cells and PC3 prostate cancer cells. caymanchem.combertin-bioreagent.comszabo-scandic.com This demonstrates that the optimization for improved physicochemical properties successfully translated to enhanced cellular potency. nih.gov

Further preclinical evaluation established that these in vitro results correlate with in vivo outcomes. An amino-derivative of cysmethynil, identified as compound 8.12 (this compound), was shown to inhibit tumor growth with greater potency than the parent compound in a xenograft mouse model. nih.govgoogle.com This superior in vivo performance is consistent with its improved efficacy in cell-based assays. nih.gov The anti-proliferative effects of this compound class are mediated through an Icmt-specific mechanism, leading to cell cycle arrest, autophagy, and cell death. nih.govnih.gov For instance, treatment of cancer cells with these improved inhibitors leads to the accumulation of pre-lamin A and delocalization of Ras from the plasma membrane, which are expected outcomes of Icmt inhibition. nih.gov

Table 3: Antiproliferative Activity of Cysmethynil Analogs in Cancer Cell Lines

| Compound | Key Structural Features | IC₅₀ (μM) in MDA-MB-231 Cells | IC₅₀ (μM) in PC3 Cells |

|---|---|---|---|

| Cysmethynil | Position 3: Acetamide; Position 5: m-tolyl | 26.8 ± 1.9 nih.gov | 24.8 ± 1.5 nih.gov |

| This compound (8-12) | Position 3: Diethylaminomethyl; Position 5: Aminopyrimidinyl | 2.63 google.com | 2.55 google.com |

| Analog 8-8 | Position 3: Diethylaminomethyl; Position 5: 2-fluoro-4-pyridyl | >10 google.com | >10 google.com |

| Analog R1-11 | Indole-based analog | 2.2 nih.gov | 2.0 nih.gov |

Table of Mentioned Compounds

| Common Name/Identifier | Formal Name |

|---|---|

| This compound | 5-(2-amino-5-pyrimidinyl)-N,N-diethyl-1-octyl-1H-indole-3-methanamine caymanchem.comcaymanchem.com |

| Cysmethynil | 2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide pnas.orgpnas.org |

| Pre-lamin A | Not applicable (protein precursor) |

| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine |

Preclinical Efficacy Studies of Cay10677 in Academic Research Models

In Vitro Cellular Investigations

CAY10677, an analog of the Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitor cysmethynil (B1669675), has demonstrated notable antiproliferative activity across various human cancer cell lines. caymanchem.combertin-bioreagent.com Developed for improved solubility and cell permeability, this compound inhibits Icmt with a half-maximal inhibitory concentration (IC50) value of 0.86 μM. caymanchem.combertin-bioreagent.comfunakoshi.co.jp Its potency in curbing cancer cell growth has been observed to be significantly higher than its predecessor, cysmethynil. caymanchem.combertin-bioreagent.comfunakoshi.co.jp

Specifically, in human breast cancer MDA-MB-231 cells, this compound exhibited an IC50 of 2.63 μM, which is nearly ten times more potent than cysmethynil's IC50 of 27.4 μM. caymanchem.comfunakoshi.co.jp A similar trend was observed in human prostate cancer PC3 cells, where this compound showed an IC50 of 2.55 μM compared to 25.2 μM for cysmethynil. caymanchem.comfunakoshi.co.jp The compound has also shown activity against HepG2 cells with an IC50 of 1.65 µM. medchemexpress.com The antiproliferative effects of such compounds are a key area of investigation in the development of new cancer therapies. nih.govnih.govmdpi.com

Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Breast Cancer | 2.63 caymanchem.comfunakoshi.co.jp |

| PC3 | Prostate Cancer | 2.55 caymanchem.comfunakoshi.co.jp |

| HepG2 | Liver Cancer | 1.65 medchemexpress.com |

This compound is implicated in the induction of programmed cell death (PCD), a crucial mechanism for eliminating cancerous cells. hoelzel-biotech.comwikipedia.org PCD, most notably through apoptosis, involves a series of biochemical events that lead to characteristic changes in cell morphology and eventual cell death. wikipedia.orgresearchgate.net The process is highly regulated and can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways. researchgate.netnih.gov

The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade. nih.govdovepress.com Initiator caspases, such as caspase-8 and caspase-9, are activated first and in turn activate executioner caspases, like caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis. dovepress.comresearchgate.net The release of cytochrome c from the mitochondria is a key step in the intrinsic pathway, leading to the activation of the caspase cascade. wikipedia.orgnih.gov While direct studies detailing the specific apoptotic pathways modulated by this compound are emerging, its role as an Icmt inhibitor suggests it may interfere with signaling proteins crucial for cell survival, thereby triggering apoptosis. The inhibition of Icmt can lead to the mislocalization of important signaling proteins like Ras, which can disrupt cell growth control and promote cell death.

The evaluation of this compound is extending into advanced three-dimensional (3D) cell culture models, which more accurately mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) cultures. medchemexpress.comdarwin-microfluidics.com These 3D models, such as spheroids and organoids, allow for the study of cell-cell and cell-matrix interactions that are critical in tumor biology. corning.comfrontiersin.org

Spheroids, which are aggregates of cells, can replicate the metabolic gradients and heterogeneous cell populations found within a tumor. corning.com Organoids are even more complex, self-organizing structures that can recapitulate the architecture and function of an organ. nih.govresearchgate.netresearchgate.netnih.gov The use of these advanced models is crucial for predicting the therapeutic efficacy of anti-cancer agents like this compound. corning.com While specific data on this compound in 3D culture systems is still developing, its investigation in these platforms is a logical step to further understand its potential as a cancer therapeutic.

Induction of Programmed Cell Death Pathways

In Vivo Studies in Non-Human Organismal Models

The preclinical assessment of this compound has progressed to in vivo studies using non-human organismal models, a critical step in drug development. nih.gov These models, particularly xenograft models where human cancer cells are implanted into immunocompromised mice, are invaluable for evaluating the anti-tumor efficacy of new compounds. medchemexpress.cnnih.govchampionsoncology.com

While specific in vivo efficacy data for this compound is not yet widely published, studies on its analog, cysmethynil, provide a strong rationale for its investigation in these models. For instance, cysmethynil has been shown to significantly impact tumor growth in xenograft models, causing an accumulation of cells in the G1 phase and inducing cell death. medchemexpress.com Furthermore, cysmethynil demonstrated the ability to sensitize cervical cancer cells to conventional chemotherapy agents in a xenograft mouse model. medchemexpress.com Given that this compound exhibits more potent antiproliferative activity in vitro, it is anticipated to show significant efficacy in preclinical disease models. caymanchem.combertin-bioreagent.comfunakoshi.co.jp Orthotopic xenograft models, where tumor cells are implanted into the corresponding organ, offer a more clinically relevant setting for testing novel agents like this compound. researchgate.net

Understanding the biological response and mechanism of action of this compound within a complex living system is a key objective of in vivo studies. medchemexpress.cn The inhibition of Icmt by this compound is expected to disrupt the function of numerous proteins that undergo post-translational prenylation, a process crucial for their proper localization and activity. caymanchem.combertin-bioreagent.com A primary target of this inhibition is the Ras family of small GTPases, which are frequently mutated in cancer and play a central role in cell proliferation, survival, and differentiation.

By inhibiting the final step of Ras processing, this compound can lead to its mislocalization from the plasma membrane, thereby attenuating downstream signaling pathways. This disruption of Ras signaling is a well-established anti-cancer strategy. The embryonic lethality observed in mice with a knockout of the icmt gene underscores the critical importance of this enzyme, particularly in tissues with high rates of cell proliferation and differentiation, such as the liver, brain, and testes. This highlights the potential for potent systemic effects of Icmt inhibition. Further in vivo studies will be crucial to elucidate the full spectrum of biological responses to this compound and to confirm its mechanism of action in a complex organismal context.

Methodological Approaches and Research Utility of Cay10677

CAY10677 as a Chemical Probe for Biological Target Validation

Chemical probes are small molecules that selectively modulate the function of a specific protein target, enabling researchers to investigate the biological consequences of that modulation in cells and organisms. thermofisher.comnih.gov this compound serves as a chemical probe for validating ICMT as a therapeutic target. caymanchem.comscienceopen.com The use of such probes is essential in the early stages of drug discovery to establish a clear link between a molecular target and a disease phenotype before significant resources are invested in drug development. thermofisher.com

The validation of ICMT as a target is particularly significant because of its role in the function of Ras proteins, which are frequently mutated in human cancers. nih.gov By inhibiting ICMT, this compound can impair the activity of all Ras isoforms, regardless of their mutational status, which is a limitation of many existing Ras inhibitors. nih.gov This makes ICMT an attractive target for the development of new anticancer therapies. nih.govnih.gov The effectiveness of this compound in inhibiting cancer cell proliferation further supports the validation of ICMT as a viable target. caymanchem.com

A key aspect of using a chemical probe for target validation is demonstrating that its biological effects are a direct result of its interaction with the intended target. nih.gov This is often achieved by using a structurally similar but inactive control compound. biorxiv.org In the case of this compound, its development from cysmethynil (B1669675) and the observed cellular effects that align with ICMT inhibition, such as mislocalization of Ras and impaired signaling, provide strong evidence for its on-target activity. pnas.org

Enzymatic Inhibition Assay Methodologies for ICMT

Several methodologies are employed to measure the enzymatic activity of ICMT and to evaluate the inhibitory potential of compounds like this compound. These assays are crucial for determining the potency and selectivity of inhibitors.

A common method is the in vitro vapor diffusion methyltransferase assay . nih.gov This technique often utilizes a synthetic substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC) or N-acetyl-geranylgeranyl-cysteine (AGGC), and a methyl donor, typically S-[³H-methyl]-adenosyl-L-methionine (³H-SAM). atsjournals.orgnih.gov The assay measures the transfer of the radiolabeled methyl group from ³H-SAM to the substrate, catalyzed by ICMT. The amount of methylated product is then quantified to determine enzyme activity. atsjournals.org Inhibition is measured by including the inhibitor at varying concentrations and determining the concentration required to reduce enzyme activity by 50% (IC₅₀). nih.gov

Another widely used method involves a fluorescence-based assay . nih.gov These assays offer high sensitivity and are suitable for high-throughput screening. pnas.orgnih.gov For ICMT, a biotinylated substrate like biotin-S-farnesyl-l-cysteine (BFC) can be used. pnas.org After the methylation reaction with ³H-AdoMet, the product is captured on streptavidin beads, and the radioactivity is measured. pnas.org

The table below summarizes the inhibitory activity of this compound and its parent compound, cysmethynil, against ICMT and their effects on cancer cell lines.

| Compound | ICMT IC₅₀ (µM) | MDA-MB-231 Cell Proliferation IC₅₀ (µM) | PC3 Cell Proliferation IC₅₀ (µM) |

| This compound | 0.86 | 2.63 | 2.55 |

| Cysmethynil | 2.4 | 27.4 | 25.2 |

| Data sourced from Cayman Chemical. caymanchem.com |

Techniques for Investigating Cellular Pathway Modulation

The inhibition of ICMT by this compound leads to the modulation of various cellular pathways. A range of techniques is used to study these effects at the molecular and cellular levels.

Gene expression analysis quantifies the levels of messenger RNA (mRNA) or functional RNA in a cell, providing insights into cellular function. idtdna.com Techniques like quantitative real-time PCR (qPCR) and microarray analysis are commonly used to measure changes in gene expression following treatment with this compound. idtdna.comnih.gov For example, studies have looked at the expression levels of genes involved in pathways regulated by Ras and other CaaX proteins. nih.gov

Protein expression analysis complements gene expression studies by measuring the abundance of proteins. nih.gov Western blotting is a standard technique used to detect and quantify specific proteins. Following treatment with this compound, researchers can analyze the expression levels of proteins downstream of Ras signaling, such as those in the MAPK and Akt pathways, to confirm the functional consequences of ICMT inhibition. nih.gov

The cell cycle is a fundamental process that governs cell growth and division, and its dysregulation is a hallmark of cancer. qmul.ac.ukimtm.cz The effect of this compound on cell cycle progression can be investigated using flow cytometry. qmul.ac.ukresearchgate.net This technique involves staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). qmul.ac.uk The amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). qmul.ac.uk Studies with the parent compound, cysmethynil, have shown that ICMT inhibition can cause an accumulation of cells in the G1 phase. medchemexpress.com

Apoptosis , or programmed cell death, is a crucial process for removing damaged or unwanted cells. promega.de The induction of apoptosis by this compound can be assessed using various assays. Flow cytometry-based methods often use Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, in combination with a viability dye like propidium iodide (PI) or 7-AAD to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. fermentek.comnih.gov Luminescent assays that measure the activity of caspases, key executioner enzymes in apoptosis, are also widely used. promega.de

Cell Cycle Progression Analysis

Computational and In Silico Modeling in this compound Research

Computational modeling and in silico studies are increasingly used to understand the interactions between small molecules and their protein targets, aiding in the design and optimization of inhibitors. tu-dresden.denih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov In the context of this compound, docking studies can be used to model its interaction with the active site of ICMT. nih.gov This can provide insights into the specific amino acid residues involved in binding and help explain the compound's potency and selectivity. nih.gov Such studies can also guide the rational design of new, more potent inhibitors. nih.gov

In silico modeling can also be used to predict the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME). nih.gov The development of this compound from cysmethynil was driven by the need for improved properties like solubility and cell permeability, aspects that can be predicted and optimized using computational tools. caymanchem.com These computational approaches, when integrated with experimental data, provide a powerful platform for the discovery and development of novel therapeutic agents targeting ICMT. taylorfrancis.comfrontiersin.org

Future Directions in ICMT Inhibitor Research

The development of Isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitors, including compounds like this compound, represents a significant avenue of research, particularly for diseases driven by proteins requiring post-translational methylation for their function. The future of this research field is focused on overcoming existing challenges and expanding the therapeutic applications of these inhibitors. Key directions include enhancing drug-like properties, exploring new therapeutic targets beyond cancer, developing combination therapies, and leveraging new technologies for inhibitor design.

A primary obstacle in the clinical development of early ICMT inhibitors, such as the prototypical compound cysmethynil, has been their poor physicochemical properties, including low aqueous solubility and high lipophilicity. nih.govnih.gov These characteristics hinder their bioavailability and clinical utility. nih.gov Future research will continue to prioritize the synthesis of new inhibitor analogs with improved pharmacological profiles. The goal is to create compounds that retain high potency and selectivity for ICMT while possessing better solubility and metabolic stability, making them more suitable for in vivo studies and eventual clinical trials. nih.govacs.org For instance, the development of an amino-derivative of cysmethynil, known as compound 8.12, demonstrated superior physical properties and improved efficacy, indicating that structural modifications can overcome these initial hurdles. nih.gov

While much of the initial focus on ICMT inhibitors has been for treating Ras-mutant cancers, their therapeutic potential is being explored in other diseases. nih.govtandfonline.com A significant future direction is the application of ICMT inhibitors in treating Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal genetic disorder characterized by accelerated aging. acs.orgmdpi.com In HGPS, a toxic protein called progerin accumulates at the nuclear envelope, and its methylation by ICMT is a critical step in its pathogenesis. acs.org Research has shown that ICMT inhibitors can delocalize progerin from the nuclear membrane, reduce its protein levels, and improve cellular health in both mouse and human cell models of progeria. mdpi.comnih.govacs.org The development of bioavailable ICMT inhibitors like UCM-13207, which has shown promise in improving HGPS phenotypes in mice, represents a major step forward and sets the stage for potential clinical trials. acs.orgmdpi.com

Furthermore, advancing technologies will play a pivotal role in the discovery and design of next-generation ICMT inhibitors. The use of computational docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can accelerate the identification and optimization of new chemical scaffolds. purdue.edudntb.gov.ua These in silico methods, combined with high-throughput screening of diverse chemical libraries, will enable a more rational and efficient drug development process. nih.govtandfonline.com

Q & A

Q. What experimental methodologies are recommended for determining the enzymatic inhibition mechanism of CAY10677?

To investigate this compound's mechanism, employ enzyme kinetics assays (e.g., Michaelis-Menten analysis) under varying substrate and inhibitor concentrations. Use fluorescence-based or spectrophotometric methods to monitor enzymatic activity in real time. Validate results with positive/negative controls and replicate experiments to ensure consistency. Include detailed descriptions of reagent purity, instrument calibration, and statistical thresholds for significance in the Methods section .

Q. What in vitro models are commonly used to evaluate this compound's pharmacological activity?

Standard models include:

- Cell-free systems : Recombinant enzyme assays to measure IC50 values.

- Cell-based assays : Cancer cell lines (e.g., HeLa, MCF-7) treated with this compound to assess proliferation/apoptosis via MTT or flow cytometry.

- Selectivity panels : Off-target screening using kinase or receptor-binding assays. Ensure biological replicates (n ≥ 3) and report inter-experimental variability. Reference established protocols from primary literature to enhance reproducibility .

Q. How should researchers design dose-response experiments for this compound to ensure robust data?

- Use a logarithmic concentration range (e.g., 0.1 nM–100 µM) to capture full efficacy and potency.

- Include vehicle controls and normalize data to baseline activity.

- Apply nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC50/IC50.

- Address solvent interference (e.g., DMSO cytotoxicity) by limiting concentrations to <0.1% .

Advanced Research Questions

Q. How can contradictions between this compound's in vitro potency and in vivo efficacy be systematically addressed?

- Pharmacokinetic profiling : Assess bioavailability, half-life, and metabolite activity via LC-MS/MS in plasma/tissues.

- Tumor microenvironment models : Use 3D spheroids or co-cultures with stromal cells to mimic in vivo conditions.

- Mechanistic deconvolution : Perform RNA-seq or proteomics to identify compensatory pathways in vivo. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize follow-up experiments .

Q. What strategies optimize this compound's experimental conditions for heterogeneous cell populations?

- Single-cell analysis : Use flow cytometry or scRNA-seq to quantify cell-to-cell variability in response.

- Cluster-adjusted statistics : Apply mixed-effects models to account for subpopulation heterogeneity.

- Combinatorial screens : Test this compound with pathway-specific inhibitors (e.g., PI3K/mTOR) to identify synthetic lethality .

Q. How should researchers integrate multi-omics data to elucidate this compound's polypharmacology?

- Network pharmacology : Map this compound-target interactions using STRING or KEGG pathways.

- Multi-omics integration : Correlate transcriptomic, proteomic, and metabolomic datasets via weighted gene co-expression networks (WGCNA).

- Validation : Confirm key nodes using CRISPR/Cas9 knockout or siRNA silencing. Document analytical pipelines (e.g., R/Bioconductor packages) and raw data deposition in public repositories .

Methodological Guidelines for Data Analysis

Q. What statistical approaches are critical for analyzing this compound's dose-response heterogeneity?

- Bootstrap resampling : Estimate confidence intervals for EC50 values.

- Hierarchical clustering : Group response patterns across cell lines or conditions.

- Bayesian modeling : Predict posterior distributions of efficacy parameters in underpowered studies. Provide code snippets or reference open-source tools (e.g., Python SciPy, R drc) in supplementary materials .

Data Presentation and Reproducibility

Q. What standards ensure reproducibility in this compound studies?

- Materials : Report vendor names, catalog numbers, and lot numbers for reagents.

- Data transparency : Share raw datasets (e.g., microscopy images, plate reader outputs) via Zenodo or Figshare.

- Pre-registration : Outline experimental designs and analysis plans on platforms like Open Science Framework before data collection .

Q. Tables for Methodological Reference

| Assay Type | Key Parameters | Validation Criteria |

|---|---|---|

| Enzyme Kinetics | Km, Vmax, Ki, IC50 | Linearity (R² ≥ 0.95), Z’ factor > 0.5 |

| Cell Viability | EC50, Hill coefficient | CV < 15% across replicates |

| Off-Target Screening | Selectivity ratio (IC50 target/off-target) | ≥10-fold selectivity for primary target |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.